molecular formula C5H8N2O3S B027786 2-Methyl-N-nitrosothiazolidine-4-carboxylic acid CAS No. 103659-08-1

2-Methyl-N-nitrosothiazolidine-4-carboxylic acid

Cat. No. B027786
M. Wt: 176.2 g/mol
InChI Key: IENHCEGSGRQUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-nitrosothiazolidine-4-carboxylic acid (NTCA) is a sulfur-containing nitrosamine that has been detected in human urine. It's interesting to note that while NTCA is considered non-carcinogenic, its precursor or related compounds may have carcinogenic potential (Rosenkranz & Klopman, 1987).

Synthesis Analysis

The synthesis of NTCA involves the reaction of formaldehyde with cysteine, which can occur both in vivo and in vitro (Ohshima et al., 1983). This process results in the formation of thiazolidine 4-carboxylic acid, the amine precursor, which is then easily nitrosated.

Molecular Structure Analysis

NTCA has been identified and characterized in human urine through various separative procedures and comparison with authentic material (Ohshima et al., 1984).

Chemical Reactions and Properties

NTCA may undergo metabolic conversion to N-nitrosothiazolidine (NTHZ), a compound present in food products and predicted to be carcinogenic (Rosenkranz & Klopman, 1987). This highlights the potential health risks associated with NTCA and its derivatives.

Physical Properties Analysis

The physical properties of NTCA, such as its solubility, melting point, and other physicochemical characteristics, were not directly reported in the available literature. However, its identification in urine samples suggests it is soluble in aqueous solutions.

Chemical Properties Analysis

NTCA's reactivity, particularly its potential for nitrosation, indicates its ability to form under certain biological conditions. Its formation in human urine suggests that it can be synthesized endogenously as a result of exposure to precursors like formaldehyde and nitrite/nitrate (Ohshima et al., 1983).

Scientific Research Applications

  • Detection in Human Urine : Ohshima et al. (1983) identified N-nitrosothiazolidine 4-carboxylic acid (NTCA) as a new N-nitroso compound in human urine. This discovery suggests its potential utility in monitoring exposure to precursors like formaldehyde and NO-3/NO-2 (Ohshima, Friesen, O'neill, & Bartsch, 1983).

  • Carcinogenic Potential : Rosenkranz and Klopman (1987) predicted that NTCA is non-carcinogenic, contrasting with N-nitrosothiazolidine (NTHZ), which is predicted to be carcinogenic. NTCA might metabolize to NTHZ (Rosenkranz & Klopman, 1987).

  • Presence in Smoked Bacon : Massey et al. (1985) identified a new involatile N-nitroso compound, 2-(hydroxymethyl)-3-nitrosothiazolidine-4-carboxylic acid, in smoked bacon. They used chromatography, capillary gas chromatography, and mass spectrometry for this identification (Massey et al., 1985).

  • Excretion in Human Urine : Ohshima et al. (2004) found that NTCA and its 2-methyl derivative (NMTCA) are frequently detected in human urine, with higher levels in smokers than nonsmokers (Ohshima et al., 2004).

  • Mutagenicity Studies : Umano et al. (1984) showed that 2-hydroxyalkyl-N-nitrosothiazolidines vary in mutagenicity in Salmonella typhimurium strains. Certain compounds like HMNT and PHPNT demonstrated clear dose-response mutagenicity (Umano, Shibamoto, Fernando, & Wei, 1984).

  • Synthesis Study : Cragin and Shibamoto (1989) successfully synthesized 2-14C-N-nitrosothiazolidine with high purity and yield, which required a low injection port temperature to prevent denitrosation (Cragin & Shibamoto, 1989).

  • Bacterial Formation in Stomach : Calmels et al. (1991) found that nitrosation-proficient bacteria can increase the formation of NTCA in the rat stomach, particularly in conditions of omeprazole-induced achlorhydria (Calmels, Béréziat, Ohshima, & Bartsch, 1991).

  • Role of Cysteine in Human Urine : O'Neill and Ohshima (1987) discussed how cysteine acts both as a precursor to thiazolidine 4-carboxylic acids in human urine and as a potential inhibitor of endogenous N-nitrosation, indicating a protective role of thiol functions in dietary constituents (O'neill & Ohshima, 1987).

properties

IUPAC Name

2-methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S/c1-3-7(6-10)4(2-11-3)5(8)9/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENHCEGSGRQUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N(C(CS1)C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908540
Record name 2-Methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-nitrosothiazolidine-4-carboxylic acid

CAS RN

103659-08-1
Record name 2-Methyl-N-nitrosothiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103659081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-N-nitrosothiazolidine-4-carboxylic acid
Reactant of Route 2
2-Methyl-N-nitrosothiazolidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Methyl-N-nitrosothiazolidine-4-carboxylic acid
Reactant of Route 4
2-Methyl-N-nitrosothiazolidine-4-carboxylic acid
Reactant of Route 5
2-Methyl-N-nitrosothiazolidine-4-carboxylic acid
Reactant of Route 6
2-Methyl-N-nitrosothiazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.